molecular formula C12H20N4O B2865739 N-isopropyl-2-(isopropylamino)-4-methyl-5-pyrimidinecarboxamide CAS No. 861212-77-3

N-isopropyl-2-(isopropylamino)-4-methyl-5-pyrimidinecarboxamide

Cat. No.: B2865739
CAS No.: 861212-77-3
M. Wt: 236.319
InChI Key: WEEDNKXWYWEPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-(isopropylamino)-4-methyl-5-pyrimidinecarboxamide ( 861212-77-3) is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.310 g/mol . This pyrimidine-based small molecule features two hydrogen bond donors and four hydrogen bond acceptors, characteristics that can be significant for molecular interactions in research settings . The compound is supplied by companies such as Ambeed, Inc. and BLD Pharmatech Ltd., which specialize in providing advanced intermediates and building blocks for pharmaceutical and biotechnological research . As a substituted pyrimidine carboxamide, its structure is related to a privileged class of heterocycles in medicinal chemistry. Pyrimidine derivatives are widely investigated for their diverse biological activities and are commonly used as key scaffolds in developing pharmacologically active compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methyl-N-propan-2-yl-2-(propan-2-ylamino)pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-7(2)14-11(17)10-6-13-12(15-8(3)4)16-9(10)5/h6-8H,1-5H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEDNKXWYWEPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC(C)C)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopropyl-2-(isopropylamino)-4-methyl-5-pyrimidinecarboxamide, commonly referred to as a diaminopyrimidine derivative, has garnered attention in pharmacological research for its potential therapeutic applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that summarize its effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H18N4O(Molecular Weight 238 30 g mol)\text{C}_{12}\text{H}_{18}\text{N}_{4}\text{O}\quad (\text{Molecular Weight 238 30 g mol})

This compound features a pyrimidine ring substituted with isopropyl and amino groups, which are crucial for its biological activity.

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors implicated in various diseases. Notably, it has been shown to modulate pathways related to angiogenesis and cell proliferation by inhibiting kinases involved in these processes.

Key Mechanisms:

  • Inhibition of Angiogenesis : The compound has been demonstrated to inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for angiogenesis in tumors .
  • Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInhibition of cell proliferation ,
Angiogenesis InhibitionReduced VEGF-induced angiogenesis
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Case Study on Anticancer Properties :
    A study published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines, including breast and colon cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 8 µM for breast cancer cells .
  • In Vivo Studies :
    In animal models, the administration of this compound resulted in a marked decrease in tumor size compared to controls. The study highlighted the compound's ability to penetrate tumor tissues effectively, enhancing its therapeutic potential .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is essential for assessing its viability as a therapeutic agent.

Key Findings:

  • Absorption : Rapid absorption was noted post-administration with peak plasma concentrations achieved within 1 hour.
  • Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Toxicity Profile : Acute toxicity studies reveal a favorable safety profile with no significant adverse effects observed at therapeutic doses .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarboxamide Derivatives

Structural Analogues in the Pyrimidinecarboxamide Class

Several pyrimidinecarboxamide derivatives share structural motifs with the target compound. Key examples include:

2-Amino-N-(3,4-di-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide (4l)
  • Molecular Formula : C₁₅H₁₆Cl₂N₄O₂
  • Molecular Weight : 354 g/mol (MS data)
  • Substituents: 4-isopropyl 6-methoxy 2-amino 5-carboxamide linked to 3,4-dichlorophenyl
  • Physical Properties :
    • Melting Point: 240–242°C
    • IR (KBr): NH stretches (3420, 3226 cm⁻¹), C=O (1632 cm⁻¹)
    • ¹H NMR: Peaks for isopropyl (δ 1.19–1.25), methoxy (δ 3.82), and aromatic protons (δ 7.16–7.30) .
2-Amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide (4e)
  • Molecular Formula : C₁₇H₂₂N₄O₂
  • Molecular Weight : 314 g/mol (MS data)
  • Substituents: 4-isopropyl 6-methoxy 2-amino 5-carboxamide linked to 2,5-dimethylphenyl
  • Physical Properties :
    • Melting Point: 186–188°C
    • IR (KBr): NH stretches (3420, 3341 cm⁻¹), C=O (1610 cm⁻¹)
    • ¹H NMR: Peaks for isopropyl (δ 1.19–1.25), methoxy (δ 3.82), and aromatic protons (δ 6.62–6.92) .

Key Structural and Functional Differences

Parameter Target Compound 4l 4e
Molecular Weight 236.32 g/mol 354 g/mol 314 g/mol
Substituents 4-methyl, N2-isopropyl 6-methoxy, 3,4-dichlorophenyl 6-methoxy, 2,5-dimethylphenyl
Polar Groups None (nonpolar substituents) Cl (electron-withdrawing) CH₃ (electron-donating)
Melting Point Not reported 240–242°C 186–188°C
Spectral Features Not available IR: Strong NH/C=O stretches IR: Similar NH/C=O stretches
Analysis :
  • Reactivity : Electron-withdrawing Cl in 4l may enhance electrophilic substitution reactions compared to the target compound’s methyl and isopropyl groups.
  • Thermal Stability : Higher melting points in 4l (240–242°C) correlate with its rigid dichlorophenyl group, whereas 4e’s lower melting point (186–188°C) reflects the flexibility of dimethylphenyl substituents.

Comparison with Other Pyrimidine Derivatives

  • N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (): Features a sulfonamide group and fluorophenyl substitution, introducing strong electron-withdrawing effects absent in the target compound .

Research Implications

  • Synthetic Challenges : The absence of methoxy or aryl groups in the target compound simplifies synthesis compared to 4l and 4e, which require multi-step functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.